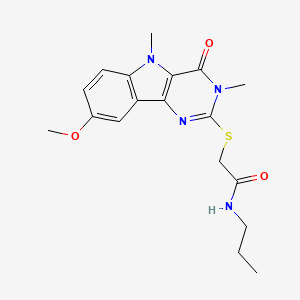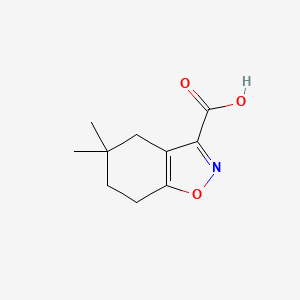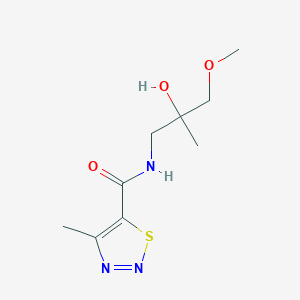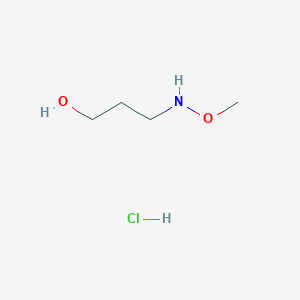
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, an inhibitory neurotransmitter in the brain, and its inhibition has been shown to have potential therapeutic effects in various neurological disorders.
Wirkmechanismus
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide increases GABA levels, leading to an overall increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide are primarily related to its ability to increase GABA levels in the brain. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and sedative effects. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide in lab experiments is its specificity for GABA transaminase, which allows for targeted inhibition of this enzyme. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to have good bioavailability and pharmacokinetic properties. However, one limitation of using N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide. One area of interest is its potential use in the treatment of epilepsy, particularly in drug-resistant cases. Additionally, further research is needed to fully understand the mechanisms underlying N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide's effects on addiction and anxiety disorders. Finally, there is potential for the development of new inhibitors of GABA transaminase based on the structure of N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide.
Synthesemethoden
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a pyridine ring and subsequent functionalization of the molecule to introduce the cyano and carboxamide groups. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety disorders. Its ability to increase GABA levels in the brain has been shown to have an anticonvulsant effect, making it a promising candidate for the treatment of epilepsy. Additionally, N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-3-12(8-15)18-14(19)10-4-7-13(16-9-10)17-11-5-6-11/h4,7,9,11-12H,2-3,5-6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVNGURUXRJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CN=C(C=C1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-6-(cyclopropylamino)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2919617.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2919618.png)








![Ethyl 4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2919635.png)
![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2919636.png)

![7-Fluoro-8-methylimidazo[1,2-a]pyridin-3-amine;dihydrochloride](/img/structure/B2919638.png)